Kalimantacin C

Description

Discovery and Isolation from Alcaligenes species YL-02632S

This compound was first identified through a comprehensive screening program for novel antibiotics conducted in the mid-1990s, emerging as one of three distinct compounds within the kalimantacin family. The discovery process involved the systematic isolation and characterization of bioactive compounds from the fermentation broth of Alcaligenes species YL-02632S, a bacterial strain freshly isolated from soil samples collected in West Kalimantan, Indonesia. The producing strain was cultivated using specialized isolation medium designated as GB-medium, which consisted of L-asparagine 0.1%, calcium chloride 0.1%, and agar 1.5% in humus soil extract solution, adjusted to pH 8.0 before sterilization.

The isolation procedure incorporated selective antimicrobial agents, including 25 micrograms per milliliter of cefotetan and 25 micrograms per milliliter of Penicillin G potassium, to suppress competing microorganisms during the initial isolation process. This methodical approach enabled researchers to successfully identify and isolate the kalimantacin-producing strain from complex soil microbiota. The fermentation conditions were optimized to maximize antibiotic production, leading to the successful isolation of this compound alongside kalimantacin A and kalimantacin B from the culture broth.

The compound was obtained as a white to pale yellow powder through carefully designed purification procedures that separated it from related compounds in the kalimantacin family. The isolation process required sophisticated chromatographic techniques to achieve the necessary purity for structural characterization and biological activity assessment. Mass spectrometry analysis confirmed the molecular formula of this compound as C29H46N2O7, distinguishing it from the closely related kalimantacin A (C30H48N2O7) and kalimantacin B compounds within the same family.

Taxonomic Classification of Producing Microorganisms

The producing organism, Alcaligenes species YL-02632S, belongs to a well-characterized genus of Gram-negative, aerobic, rod-shaped bacteria within the order Burkholderiales and family Alcaligenaceae. The genus Alcaligenes derives its name from Arabic and Greek origins, literally meaning "alkali-producing," which reflects the characteristic metabolic properties of these bacteria. The type species of this genus, Alcaligenes faecalis, was first isolated from stale beer by Johannes Petruschky in 1896, though formal taxonomic description was not completed until 1919 by Castellani and Chalmers.

Members of the Alcaligenes genus exhibit distinctive morphological characteristics, appearing as rods, coccal rods, or cocci with dimensions typically ranging from 0.5-1.0 by 0.5-2.6 micrometers. These organisms are characterized as slender rods that may be slightly curved, capable of capsule formation but not spore formation. Most species within this genus demonstrate motility through amphitrichous flagella, though some strains may be nonmotile. The bacteria typically appear colorless and are obligately aerobic, although some species can undergo anaerobic respiration when nitrate is present as an electron acceptor.

The taxonomic classification of Alcaligenes species YL-02632S places it within the broader context of Proteobacteria phylum, specifically in the class Betaproteobacteria. This classification reflects the evolutionary relationships and metabolic characteristics shared with other members of the Burkholderiales order. The family Alcaligenaceae encompasses several genera that share similar physiological and biochemical properties, including the ability to utilize various organic compounds as carbon sources and the production of alkaline conditions in their growth environment.

Position within the Kalimantacin Antibiotic Family

This compound occupies a unique position within the kalimantacin antibiotic family, which consists of three structurally related compounds: kalimantacin A, kalimantacin B, and this compound. These compounds share fundamental structural characteristics while exhibiting distinct molecular formulas and specific structural variations that contribute to their individual properties. All three kalimantacins are characterized as novel long-chain structure compounds containing O-carbamoyl, amide, and carboxylic acid moieties, representing a distinctive class of polyketide antibiotics.

The structural elucidation of this compound, accomplished through various two-dimensional nuclear magnetic resonance experiments and mass spectrometry analysis, revealed its molecular formula as C29H46N2O7. This composition distinguishes it from kalimantacin A, which has the molecular formula C30H48N2O7, indicating structural variations within the family. The differences in molecular composition suggest variations in the polyketide biosynthetic pathway that leads to the production of each family member, potentially involving different extension cycles or modification reactions during biosynthesis.

Research has established that kalimantacin compounds, including this compound, represent products of a hybrid polyketide synthase/non-ribosomal peptide synthetase biosynthetic pathway. This biosynthetic mechanism involves complex enzymatic machinery that assembles the carbon skeleton through iterative condensation reactions while incorporating specific amino acid-derived components. The kalimantacin family demonstrates the remarkable structural diversity achievable through variations in polyketide biosynthesis, with each family member representing a distinct product of this sophisticated biochemical process.

Interestingly, comparative analysis of gene clusters has revealed that the kalimantacin compounds from Alcaligenes species are closely related to, or potentially identical with, batumin produced by Pseudomonas batumici. This relationship suggests that similar biosynthetic pathways may exist across different bacterial genera, highlighting the evolutionary conservation of certain natural product biosynthetic mechanisms. The kalimantacin/batumin family represents an important example of how structurally related compounds can be produced by taxonomically distinct microorganisms.

Historical Context in Natural Product Antibiotic Research

The discovery of this compound occurred during a pivotal period in natural product antibiotic research, representing continued efforts to identify novel antimicrobial compounds in response to emerging antibiotic resistance challenges. The development of antibiotics from natural sources has a rich history dating back to the discovery of penicillin, with the period from 1945 to 1955 marking the beginning of the antibiotic age through the development of penicillin, streptomycin, chloramphenicol, and tetracycline. These early successes established the paradigm of screening natural sources, particularly microorganisms, for bioactive compounds with therapeutic potential.

Selman Waksman first introduced the term "antibiotic" as a noun in 1941, defining it as any small molecule produced by a microbe that antagonizes the growth of other microbes. This definition encompassed the kalimantacin compounds, which demonstrate selective antibacterial activity against Staphylococcus species, including multidrug-resistant strains. The kalimantacin discovery program exemplified the systematic approach to natural product screening that characterized late twentieth-century antibiotic research, involving the collection of environmental samples, isolation of producing microorganisms, and comprehensive characterization of bioactive metabolites.

The identification of this compound and its family members occurred at a time when the scientific community was increasingly aware of the urgent need for new antibacterial agents to combat resistant pathogens. The evolution of antibiotic resistance by important human pathogens had begun to render many original antibiotics largely ineffective, creating pressure for the development of novel compounds with different mechanisms of action. The kalimantacin family represented a promising response to this challenge, offering compounds with selective activity against problematic Staphylococcus species.

The kalimantacin discovery also reflected advances in analytical technology that enabled more sophisticated structural characterization of natural products. The use of two-dimensional nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry allowed researchers to determine the complex structures of these long-chain polyketide compounds with unprecedented precision. These technological capabilities expanded the scope of natural products that could be effectively characterized and developed, contributing to the broader understanding of microbial secondary metabolism and its potential for therapeutic applications.

Structure

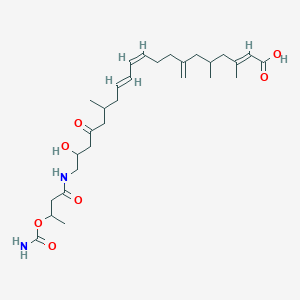

2D Structure

Properties

Molecular Formula |

C29H46N2O7 |

|---|---|

Molecular Weight |

534.7 g/mol |

IUPAC Name |

(2E,10Z,12E)-20-(3-carbamoyloxybutanoylamino)-19-hydroxy-3,5,15-trimethyl-7-methylidene-17-oxoicosa-2,10,12-trienoic acid |

InChI |

InChI=1S/C29H46N2O7/c1-20(13-22(3)14-23(4)16-28(35)36)11-9-7-6-8-10-12-21(2)15-25(32)18-26(33)19-31-27(34)17-24(5)38-29(30)37/h6-8,10,16,21-22,24,26,33H,1,9,11-15,17-19H2,2-5H3,(H2,30,37)(H,31,34)(H,35,36)/b7-6-,10-8+,23-16+ |

InChI Key |

VWVAAKIWHSCMIW-YHKKGOIFSA-N |

Isomeric SMILES |

CC(C/C=C/C=C\CCC(=C)CC(C)C/C(=C/C(=O)O)/C)CC(=O)CC(CNC(=O)CC(C)OC(=O)N)O |

Canonical SMILES |

CC(CC=CC=CCCC(=C)CC(C)CC(=CC(=O)O)C)CC(=O)CC(CNC(=O)CC(C)OC(=O)N)O |

Synonyms |

kalimantacin C |

Origin of Product |

United States |

Scientific Research Applications

Biosynthesis of Kalimantacin C

This compound is synthesized through a complex biosynthetic pathway that involves both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) systems. The biosynthetic gene cluster responsible for kalimantacin production has been thoroughly characterized, revealing a modular assembly line composed of multiple enzymatic components.

- Key Enzymes and Pathways : The biosynthetic process incorporates various enzymes that facilitate β-branching modifications essential for the compound's biological activity. Studies have demonstrated that specific enzyme interactions are critical for the successful assembly of kalimantacin's structure .

- Research Findings : A systematic analysis has identified three distinct β-branching modifications that contribute to the antibiotic's efficacy. The elucidation of these pathways provides insights into potential engineering strategies for enhanced antibiotic production .

Antimicrobial Activity

This compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria:

- Efficacy Against Staphylococci : Research indicates that this compound has a minimum inhibitory concentration (MIC) as low as 0.05 μg/mL against staphylococci, showcasing its potency against resistant strains .

- Mechanism of Action : The antibiotic targets the FabI enzyme, which is crucial for fatty acid synthesis in bacteria. By inhibiting this enzyme, this compound disrupts bacterial cell membrane integrity, leading to cell death .

Potential Therapeutic Applications

Given its potent activity against resistant bacterial strains, this compound holds promise for various therapeutic applications:

- Novel Antibiotic Development : this compound could be developed into a new class of antibiotics to combat antibiotic-resistant infections. Its unique biosynthetic pathway may allow for the creation of analogs with improved efficacy and reduced resistance potential .

- Combination Therapies : Studies suggest that this compound may be effective in combination with other antibiotics, enhancing overall treatment efficacy against resistant pathogens .

Case Studies and Research Insights

Several studies have documented the applications and effectiveness of this compound in clinical and laboratory settings:

Chemical Reactions Analysis

Structural Elucidation and Key Functional Groups

Kalimantacin C (C₂₉H₄₆N₂O₇) differs from kalimantacin A by the absence of a methyl group at position C-26, identified via 13C NMR and FAB-MS analysis . Key spectroscopic data include:

| Property | This compound |

|---|---|

| Molecular formula | C₂₉H₄₆N₂O₇ |

| FAB-MS (m/z) | 535 (M+H)+ |

| UV λmax (MeOH) | 234.0 nm (ε = 43,200) |

| IR (KBr) | 3365, 2935, 1700, 1640 cm⁻¹ |

The ¹H and ¹³C NMR spectra revealed:

-

C-26 demethylation : Replacement of a methyl (δC 22.1) with a methylene (δC 43.7) .

-

Conjugated diene system : E-E configuration at C-10/C-11 and C-12/C-13, confirmed by coupling constants (J = 14.4 Hz) .

Biosynthetic Reactions and β-Branching Modifications

This compound is assembled via a hybrid PKS-NRPS system with three sequential β-branching reactions :

Key Enzymatic Steps:

-

Glycine Incorporation : An NRPS module introduces glycine at the second position .

-

β-Branching :

-

Demethylation at C-26 : Post-PKS tailoring step, likely catalyzed by a cytochrome P450 oxidase .

Ozonolysis of Related Analogs:

Ozonolysis of kalimantacin A’s 12,13-double bond followed by AcOH/H₂O₂ treatment yielded a lactone (10), confirming stereochemistry via NOESY correlations :

textKalimantacin A → Ozonolysis → Lactone 10 (C₁₃H₂₂O₅)

Acetonide Formation:

Reaction of diol derivatives with acetone under acidic conditions produced acetonides, enabling stereochemical assignment via ¹³C NMR :

| Diol | Acetonide δC (ppm) | Configuration |

|---|---|---|

| Anti-diol | 99.8 (quaternary C) | 17S,19R |

| Syn-diol | 97.5 (quaternary C) | Inconsistent |

Enzymatic Inhibition Mechanism

This compound inhibits Staphylococcus aureus enoyl-ACP reductase (saFabI) via:

-

Hydrogen bonding : Between C-17 carbonyl and A95 backbone amide (3.0 Å).

| Mutation | MIC (μg/mL) | Resistance Factor |

|---|---|---|

| Wild-type saFabI | 0.125 | 1× |

| M99T/Y147C | 16 | 128× |

Physicochemical Stability

This compound is stable in organic solvents (MeOH, acetone, CHCl₃) but insoluble in water . Its carbamate group undergoes hydrolysis under basic conditions, reducing bioactivity .

Preparation Methods

Genomic Organization of the Kalimantacin Biosynthetic Cluster

The kalimantacin gene cluster in Pseudomonas fluorescens BCCM_ID9359 comprises three core polypeptides (Bat1–Bat3) and 13 tailoring enzymes (BatA–BatM). This hybrid polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) system initiates biosynthesis with a trans-acyltransferase (AT) PKS module, followed by an NRPS module incorporating glycine. Subsequent PKS modules introduce β-branches and methyl groups, while tailoring enzymes modify the intermediate into active compounds.

Table 1: Key Enzymes in Kalimantacin Biosynthesis

| Enzyme | Function | Role in β-Branching |

|---|---|---|

| BatE | trans-Enoyl-CoA hydratase (ECH2) | Endo-β-methyl branch formation |

| mECH | Modular enoyl-CoA hydratase | Exo-β-methylene branch formation |

| BatK | trans-Enoyl reductase | Reduces enoyl intermediates |

| BatG | Methyltransferase | Methyl group installation |

β-Branching Mechanisms and Kalimantacin C Specificity

This compound likely differs from kalimantacin A in its β-branching pattern. In vitro assays using -labeled intermediates revealed that BatE and mECH direct distinct β-branching outcomes:

-

BatE catalyzes decarboxylation of β-keto intermediates to form endo-β-methyl branches (e.g., at C-5 in kalimantacin A).

-

mECH generates exo-β-methylene branches (e.g., at C-3 and C-7) via stereoselective protonation.

For this compound, which may possess alternative branching, substrate channeling or additional tailoring enzymes (e.g., BatM methyltransferases) could modulate branch identity.

In Vitro Reconstitution of β-Branching Pathways

First-Generation 13C^{13}\text{C}13C-Labeling Assay

A pioneering assay using -labeled methylglutaconyl (MG)-acyl carrier protein (ACP) 47 demonstrated the bifurcation of β-branching pathways (Figure 1):

-

BatE pathway : Decarboxylation of 47 yields 29 (endo-β-methyl).

-

mECH pathway : Decarboxylation followed by protonation produces 30 (exo-β-methylene).

Figure 1: β-Branching Pathways in Kalimantacin Biosynthesis

Second-Generation Assay with 13C^{13}\text{C}13C-HMG-Pantetheine

To simplify analysis, -hydroxymethylglutaryl (HMG)-pantetheine 50 was synthesized and incubated with BatE/mECH. NMR confirmed:

This assay underscores the potential to engineer this compound by modulating ECH2 domain specificity.

Total Synthesis of Kalimantacin Analogues

Retrosynthetic Strategy for Kalimantacin A

The total synthesis of kalimantacin A by Weir et al. (2022) provides a template for this compound:

-

Fragment coupling : Sonogashira coupling of vinyl iodide 7 and alkyne 8 forms the C1–C20 backbone.

-

Late-stage amidation : Coupling of acid 5 and amine 6 installs the β-branched sidechain.

Table 2: Key Synthetic Steps for Kalimantacin A

| Step | Reaction | Yield (%) | Key Intermediate |

|---|---|---|---|

| 1 | Sonogashira coupling | 88 | Enyne 24 |

| 2 | Mesylate-to-azide conversion | 75 | Azide 25 |

| 3 | Staudinger reduction | 92 | Amine 26 |

| 4 | Diene reduction | 88 | Diene 4 |

Implications for this compound Synthesis

This compound’s distinct β-branching would require:

-

Modified building blocks : Incorporation of alternate β-methyl or methylene groups via Lombardo methylenation or Zr-mediated couplings.

-

Tailored protecting groups : Selective deprotection strategies to accommodate polar functional groups.

Genetic Engineering Approaches

CRISPR/Cas9-Mediated Pathway Refactoring

The US20180320170A1 patent outlines methods for engineering P. fluorescens to produce kalimantacin variants:

-

Module swapping : Replace Bat2mod1 (glycine-incorporating NRPS) with heterologous domains to alter starter units.

-

Tailoring enzyme knockout : Disrupt BatG/BatM to prevent methyl group addition, potentially yielding this compound.

Table 3: Genetic Modifications for Analog Production

| Target | Tool | Outcome |

|---|---|---|

| BatE | CRISPR/Cas9 | Alters β-branching pattern |

| BatG | TALENs | Eliminates methyl groups |

| Bat2mod1 | Homologous recombination | Incorporates non-native amino acids |

Q & A

Q. How should researchers prioritize conflicting studies when citing literature on this compound?

- Methodological Answer :

- Hierarchy of Evidence : Prioritize peer-reviewed studies with full experimental details (e.g., supplementary LC-MS/MS parameters) over preliminary conference abstracts .

- Critical Appraisal : Use tools like ROBIS (Risk of Bias in Systematic Reviews) to assess methodological rigor in conflicting papers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.